Cas no 1170586-63-6 (2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide)

2-(4-Ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with fluorophenyl and ethylphenyl acetamide groups. This structure imparts unique physicochemical properties, making it a candidate for applications in medicinal chemistry and material science. The presence of the fluorophenyl moiety enhances metabolic stability and binding affinity, while the ethylphenyl group contributes to lipophilicity, potentially improving membrane permeability. The 1,3,4-oxadiazole ring offers structural rigidity, which may be advantageous in the design of bioactive molecules or functional materials. This compound is suitable for research in drug discovery, particularly for targeting enzymes or receptors where such heterocyclic frameworks are relevant.
2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide structure
1170586-63-6 structure
商品名:2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide
CAS番号:1170586-63-6
MF:C18H16FN3O2
メガワット:325.336947441101
CID:6443943

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide
    • 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
    • Benzeneacetamide, 4-ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-
    • インチ: 1S/C18H16FN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)
    • InChIKey: SGYAZVZBKRZDEB-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NC2=NN=C(C3=CC=CC(F)=C3)O2)=O)=CC=C(CC)C=C1

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1374-1795-40mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1374-1795-4mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1374-1795-30mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1374-1795-2μmol
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-1795-75mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1374-1795-1mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1374-1795-5μmol
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1374-1795-25mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1374-1795-50mg
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1374-1795-10μmol
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
1170586-63-6 90%+
10μl
$69.0 2023-05-17

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 関連文献

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamideに関する追加情報

Recent Advances in the Study of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS: 1170586-63-6)

The compound 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS: 1170586-63-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide as a promising scaffold for drug development. The compound's unique structure, featuring a 1,3,4-oxadiazole core, has been shown to exhibit significant bioactivity, particularly in the modulation of key enzymatic pathways. Researchers have synthesized and evaluated derivatives of this compound to explore its structure-activity relationships (SAR) and optimize its pharmacological properties.

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against a specific kinase target implicated in inflammatory diseases. The researchers employed a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and the target enzyme. Their findings suggest that the fluorophenyl and ethylphenyl substituents play a critical role in enhancing the compound's affinity and selectivity.

Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, explored the anticancer potential of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide. The study revealed that the compound induces apoptosis in cancer cell lines by activating the intrinsic mitochondrial pathway. Furthermore, the researchers observed a synergistic effect when the compound was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy.

Despite these promising findings, challenges remain in the development of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Future research directions may include the design of prodrugs or nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile.

In conclusion, 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide represents a promising candidate for drug development, with demonstrated bioactivity in both inflammatory and oncological contexts. Continued research efforts are warranted to fully exploit its therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in medicinal chemistry.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd